molecular formula C17H15Br2N5O2 B1606215 Disperse Orange 61 CAS No. 55281-26-0

Disperse Orange 61

Cat. No.: B1606215
CAS No.: 55281-26-0
M. Wt: 481.1 g/mol
InChI Key: MWMJPPMTXZJLIK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Disperse Orange 61, also known as 3-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)propiononitrile, is primarily used as a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of the material .

Mode of Action

As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to generate reactive species . These reactive species can initiate polymerization reactions, such as those involving polylactic acid and polymeric materials . The compound’s interaction with light and subsequent generation of reactive species result in significant changes in the physical properties of the material .

Biochemical Pathways

It is known that the compound plays a crucial role in polymerization reactions . The reactive species generated by this compound can initiate these reactions, leading to the formation of polymers . These polymers have a wide range of applications, including in the production of plastics, resins, and other materials .

Pharmacokinetics

It is known that the compound is soluble in organic solvents . This solubility can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability .

Result of Action

The primary result of this compound’s action is the initiation of polymerization reactions . The reactive species generated by the compound can start these reactions, leading to the formation of polymers . These polymers can have various physical properties, depending on the specific conditions of the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s photoinitiator activity is dependent on the presence of light . Additionally, the compound’s solubility in organic solvents can impact its distribution and availability in different environments . Furthermore, the compound may remain in the environment for a long time when released .

Preparation Methods

The synthesis of Disperse Orange 61 involves multiple steps. The primary synthetic route includes the diazotization of 2,6-dibromo-4-nitroaniline followed by coupling with N-ethyl-N-(3-cyanopropyl)aniline . The reaction conditions typically involve acidic media and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Disperse Orange 61 undergoes various chemical reactions, including:

Properties

IUPAC Name

3-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMJPPMTXZJLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276061, DTXSID70866473
Record name 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Disperse Orange 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55281-26-0, 12270-45-0
Record name 3-[[4-[2-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-(2-(2,6-dibromo-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Disperse Orange 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
Source European Chemicals Agency (ECHA)
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Record name Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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